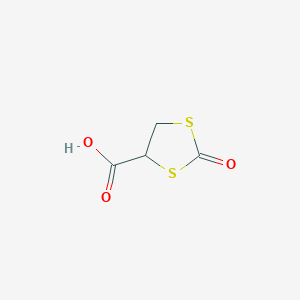
2-Oxo-1,3-dithiolane-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxo-1,3-dithiolane-4-carboxylic acid, also known as asparagusic acid, is an organosulfur compound with the molecular formula C₄H₆O₂S₂. It is characterized by a heterocyclic disulfide functional group (1,2-dithiolane) with a carboxylic acid side chain. This compound is naturally found in asparagus and is believed to be the metabolic precursor to odorous sulfur compounds responsible for the distinctive smell of urine after consuming asparagus .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: A convenient synthesis of 2-Oxo-1,3-dithiolane-4-carboxylic acid has been developed from commercially available diethyl malonate derivatives. The process involves treating diethyl bis(hydroxymethyl)malonate with hydroiodic acid to yield β,β’-diiodoisobutyric acid after decarboxylation and ester hydrolysis. The reduced form, dihydroasparagusic acid, is produced by sequential reaction with sodium trithiocarbonate and sulfuric acid. Subsequent oxidation with hot dimethyl sulfoxide yields the final product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the laboratory synthesis methods can be scaled up for industrial applications, involving similar reagents and conditions.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Oxo-1,3-dithiolane-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Hot dimethyl sulfoxide is used to oxidize dihydroasparagusic acid to this compound.
Reduction: Sodium trithiocarbonate and sulfuric acid are used to reduce intermediates during synthesis.
Major Products: The major product formed from these reactions is this compound itself, along with its reduced form, dihydroasparagusic acid.
Wissenschaftliche Forschungsanwendungen
2-Oxo-1,3-dithiolane-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organosulfur compounds.
Biology: The compound is studied for its role in the metabolic pathways of asparagus and its impact on the odor of urine.
Wirkmechanismus
The mechanism of action of 2-Oxo-1,3-dithiolane-4-carboxylic acid involves its interaction with thioredoxin reductase, an enzyme crucial for maintaining cellular redox homeostasis. The compound’s 1,2-dithiolane moiety is believed to interact with the enzyme, potentially inhibiting its activity. This inhibition can disrupt the reduction of thioredoxin, leading to an imbalance in cellular redox states .
Vergleich Mit ähnlichen Verbindungen
2-Oxo-1,3-dithiolane-4-carboxylic acid is similar to lipoic acid, as both possess a 1,2-dithiolane ring with a carboxylic acid tethered to it. asparagusic acid is unique in its natural occurrence in asparagus and its specific metabolic role. Other similar compounds include:
Lipoic Acid: Used in the citric acid cycle and as an antioxidant.
Dihydroasparagusic Acid: The reduced form of asparagusic acid, involved in similar metabolic pathways.
Eigenschaften
CAS-Nummer |
66009-18-5 |
|---|---|
Molekularformel |
C4H4O3S2 |
Molekulargewicht |
164.2 g/mol |
IUPAC-Name |
2-oxo-1,3-dithiolane-4-carboxylic acid |
InChI |
InChI=1S/C4H4O3S2/c5-3(6)2-1-8-4(7)9-2/h2H,1H2,(H,5,6) |
InChI-Schlüssel |
AQIPJLZZICVTQL-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(SC(=O)S1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


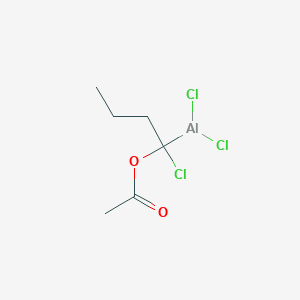
![Trimethyl[(oxolan-2-yl)oxy]silane](/img/structure/B14482459.png)

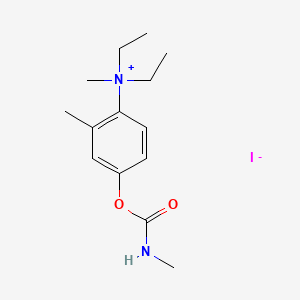
![N-[(2-Aminophenyl)methyl]-2,2,2-trifluoroacetamide](/img/structure/B14482478.png)
![O-[3-Iodo-4-(sulfooxy)phenyl]-L-tyrosine](/img/structure/B14482481.png)

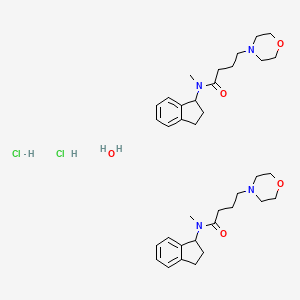
![N-Cyclohexyl-N'-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]urea](/img/structure/B14482498.png)
![4,5-Dioxo-3,6-bis[2-(3-phosphonophenyl)hydrazinylidene]-3,4,5,6-tetrahydronaphthalene-2,7-disulfonic acid](/img/structure/B14482503.png)
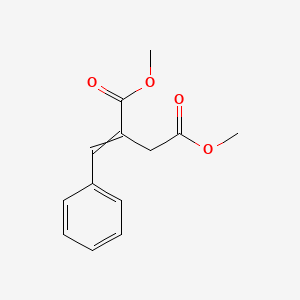
![2,2'-[Cyclohexane-1,1-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14482519.png)
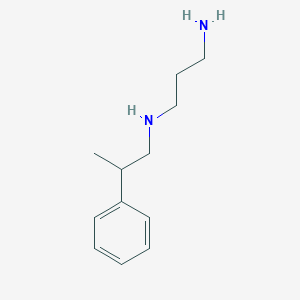
![2-[2-(Hexadecyloxy)ethoxy]-N,N,N-trimethylethan-1-aminium bromide](/img/structure/B14482529.png)
